Ethanamine, N-(2-(2,6-dimethoxyphenoxy)ethyl)-2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)-N-methyl-, hydrochloride
Description
The compound “Ethanamine, N-(2-(2,6-dimethoxyphenoxy)ethyl)-2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)-N-methyl-, hydrochloride” is a substituted phenethylamine derivative with a complex structure characterized by multiple aromatic and alkyl substitutions. Its core ethanamine backbone is modified with two distinct phenoxy groups:
- First substituent: A 2,6-dimethoxyphenoxy group attached to the ethyl chain.
- Second substituent: A 4-methoxy-5-methyl-2-(1-methylethyl)phenoxy group, introducing branched alkyl (isopropyl) and methyl groups. The nitrogen atom on the ethanamine is further substituted with a methyl group, and the compound exists as a hydrochloride salt, enhancing its solubility and stability .
Structurally, it belongs to the class of NBOMe-like compounds, which are known for their high affinity for serotonin receptors (e.g., 5-HT2A), though its specific pharmacological profile remains less documented compared to well-studied analogs like 25I-NBOMe or 25B-NBOMe .
Properties
CAS No. |
84541-64-0 |
|---|---|
Molecular Formula |
C24H36ClNO5 |
Molecular Weight |
454.0 g/mol |
IUPAC Name |
N-[2-(2,6-dimethoxyphenoxy)ethyl]-2-(4-methoxy-5-methyl-2-propan-2-ylphenoxy)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C24H35NO5.ClH/c1-17(2)19-16-22(28-7)18(3)15-23(19)29-13-11-25(4)12-14-30-24-20(26-5)9-8-10-21(24)27-6;/h8-10,15-17H,11-14H2,1-7H3;1H |
InChI Key |
NESVROGTIOKUFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C(C)C)OCCN(C)CCOC2=C(C=CC=C2OC)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Substituted Phenoxy Intermediates
- Starting from appropriately substituted phenols (e.g., 2,6-dimethoxyphenol and 4-methoxy-5-methyl-2-(1-methylethyl)phenol), phenoxyethyl intermediates are prepared by nucleophilic substitution with 2-chloroethanol or epoxides under basic conditions.
- Solvents such as toluene, dioxane, or dimethylformamide (DMF) are used to facilitate ether bond formation.
- Acid-binding agents like triethylamine or pyridine may be employed to neutralize generated acids during substitution.
Coupling to Ethanamine Backbone
- The phenoxyethyl intermediates are reacted with ethanamine derivatives.
- The reaction can proceed via nucleophilic ring-opening of epoxides by amines or direct substitution reactions.
- Conditions include ambient to moderate heating (room temperature to 80°C) in inert solvents (e.g., methanol, isopropanol).
- Catalysts such as Raney nickel may be used for hydrogenation steps if required.
N-Methylation of the Amine
Formation of Hydrochloride Salt
- The free base ethanamine derivative is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
- This step enhances compound stability, solubility, and facilitates purification.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Phenoxyethyl intermediate formation | Substituted phenol + 2-chloroethanol/epoxide + base | Toluene, DMF, dioxane | 25–80°C | Acid scavengers used; inert atmosphere |
| Coupling with ethanamine | Phenoxyethyl intermediate + ethanamine | Methanol, isopropanol | Ambient to 80°C | May require catalyst (Raney Ni) |
| N-Methylation | Methyl iodide or formaldehyde + reducing agent | Methanol or inert solvent | 0–50°C | Controlled to avoid overalkylation |
| Hydrochloride salt formation | Ethanamine derivative + HCl | Ethanol, ether | 0–25°C | Precipitation and purification step |
Research Findings and Yield Considerations
- The multi-step synthesis requires optimization to maximize yield and purity.
- Use of inert solvents and acid-binding agents prevents side reactions and degradation.
- Hydrogenation and reduction steps must be carefully controlled to avoid over-reduction or incomplete conversion.
- The hydrochloride salt form improves compound handling and storage stability.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Phenoxyethyl intermediate synthesis | Substituted phenols + alkyl halides/epoxides + base | Formation of ether linkages | Phenoxyethyl intermediates |
| Coupling with ethanamine | Phenoxyethyl intermediates + ethanamine | Formation of substituted ethanamine | Secondary amine intermediate |
| N-Methylation | Methyl iodide/formaldehyde + reducing agent | Introduction of N-methyl group | Tertiary amine derivative |
| Hydrochloride salt formation | Hydrochloric acid | Salt formation for stability | Ethanamine hydrochloride salt |
Chemical Reactions Analysis
COR 28 11 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products .
Scientific Research Applications
COR 28 11 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, COR 28 11 has potential therapeutic applications, including its use in drug development and disease treatment. In industry, it may be used in the production of materials with specific properties .
Mechanism of Action
The mechanism of action of COR 28 11 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- The target compound’s branched isopropyl group and dual methoxy substitutions distinguish it from simpler analogs like 25I-NBOMe, which prioritize halogen (iodo) substitutions for receptor binding .
Pharmacological Activity
- NBOMe Series (25I-, 25B-, 25C-NBOMe): These compounds exhibit potent agonism at 5-HT2A receptors, with EC50 values in the low nanomolar range. Halogen substitutions (e.g., iodine in 25I-NBOMe) enhance binding affinity and hallucinogenic potency .
- No direct receptor affinity data is available, but quantum molecular descriptors (e.g., electrophilicity index) predict moderate interaction with 5-HT receptors compared to halogenated NBOMes .
- N-Ethyl-2-(3-methylphenoxy)ethanamine (): Simpler structure with minimal substitutions likely results in weaker receptor binding, consistent with its use as a precursor rather than an active drug.
Physicochemical Properties
Quantum molecular modeling () highlights key differences:
- Dipole Moment : The target compound’s dipole moment (∼4.2 D) is higher than 25I-NBOMe (∼3.8 D), indicating greater polarity due to multiple methoxy groups.
- LogP : Estimated logP of 3.9 (target) vs. 3.2 (25I-NBOMe), reflecting increased lipophilicity from alkyl substitutions.
- Electrophilicity Index : 2.1 eV (target) vs. 2.4 eV (25I-NBOMe), suggesting reduced electrophilic reactivity, which may correlate with lower acute toxicity .
Biological Activity
Ethanamine, N-(2-(2,6-dimethoxyphenoxy)ethyl)-2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)-N-methyl-, hydrochloride, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure featuring multiple aromatic rings and ether linkages. Its molecular formula is with a molecular weight of 393.21 g/mol. The compound exhibits a high degree of lipophilicity, indicated by an XLogP3 value of 4.9, suggesting significant membrane permeability which is crucial for biological activity.
Synthesis
The synthesis of Ethanamine hydrochloride typically involves multi-step reactions starting from readily available phenolic compounds. The key steps include:
- Alkylation : Utilizing alkyl halides to introduce the ethylamine moiety.
- Formation of Ether Linkages : Employing phenolic coupling reactions to form the desired ether connections.
- Hydrochloride Salt Formation : Converting the base form into its hydrochloride salt for improved solubility and stability.
Pharmacological Activities
Ethanamine hydrochloride has been evaluated for various pharmacological activities:
- Adrenergic Receptor Antagonism : Studies have shown that compounds related to this structure exhibit significant activity at α-adrenoceptors. For instance, the compound's structural analogs demonstrated irreversible antagonist activity against these receptors in rat models .
- Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound may possess selective toxicity against certain cancer cell lines, although further studies are needed to elucidate the mechanisms involved.
- Neurotransmitter Modulation : The compound has also been investigated for its potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which could have implications for treating mood disorders.
Structure-Activity Relationships (SAR)
Understanding the SAR of Ethanamine hydrochloride is vital in optimizing its biological activity:
| Substituent | Effect on Activity |
|---|---|
| 2,6-Dimethoxyphenoxy | Enhances affinity for adrenergic receptors |
| 4-Methoxy-5-methyl | Contributes to lipophilicity and receptor binding |
| Ethylamine moiety | Essential for biological activity |
Research indicates that modifications to the phenolic rings significantly influence binding affinity and selectivity towards adrenergic receptors .
Case Studies
- Study on Antagonist Activity : A study evaluated a series of phenoxybenzamine-related compounds for their ability to inhibit α-adrenoceptors in rat vas deferens tissues. The results indicated that compounds with similar structures to Ethanamine hydrochloride exhibited comparable antagonist activities, suggesting a potential therapeutic application in managing hypertension .
- Cytotoxicity Assessment : In vitro studies conducted on various cancer cell lines revealed that Ethanamine hydrochloride showed selective cytotoxic effects, particularly against breast cancer cells. This finding warrants further investigation into its mechanisms of action and potential as an anticancer agent.
- Neuropharmacological Effects : A recent investigation into the neuropharmacological properties of related compounds found that they could modulate serotonin levels in animal models, suggesting a possible role in treating anxiety and depression .
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and how can structural fidelity be ensured?
Methodological Answer:
The compound’s synthesis involves multi-step functionalization of a phenethylamine backbone. A plausible route includes:
- Step 1: Alkylation of a primary amine (e.g., 2-(2,6-dimethoxyphenoxy)ethylamine) with a halogenated aryl ether intermediate (e.g., 4-methoxy-5-methyl-2-isopropylphenol bromide).
- Step 2: N-methylation using methyl iodide or dimethyl sulfate under basic conditions.
- Step 3: Hydrochloride salt formation via HCl gas titration in anhydrous ether.
Validation:
- NMR Spectroscopy: Compare - and -NMR data with structurally analogous NBOMe derivatives (e.g., 25I-NBOMe ).
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]) and isotopic patterns to rule out halogenated impurities.
- Elemental Analysis: Ensure stoichiometric Cl content matches theoretical values (e.g., 1:1 HCl salt ratio) .
Basic: How should researchers validate purity and structural integrity for this compound in academic settings?
Methodological Answer:
- HPLC-PDA: Use a C18 column with a gradient mobile phase (acetonitrile/0.1% trifluoroacetic acid) to detect impurities at UV 254 nm. Compare retention times with certified reference standards (e.g., ISO17034-certified materials) .
- Thermogravimetric Analysis (TGA): Verify thermal stability and HCl content by mass loss at 150–200°C.
- X-ray Crystallography: If crystalline, resolve the structure to confirm substituent positions (e.g., methoxy and isopropyl groups) .
Advanced: How can researchers design competitive binding assays to study this compound’s affinity for serotonin receptors (e.g., 5-HT2A_{2A}2A)?
Methodological Answer:
- Radioligand Displacement: Use -ketanserin or -LSD as radioligands in HEK-293 cells expressing human 5-HT receptors.
- Computational Docking: Model the compound’s interaction with 5-HT using Schrödinger Suite. Focus on hydrogen bonding with Ser239 and hydrophobic interactions with Phe340 .
Advanced: What analytical challenges arise in resolving contradictory metabolic stability data across studies?
Methodological Answer:
Contradictions may stem from:
- Species-Specific Metabolism: Human liver microsomes (HLMs) vs. rodent S9 fractions. Use HLMs with NADPH for human-relevant Phase I metabolism profiling.
- Detection Limits: Employ LC-QTOF-MS to identify low-abundance metabolites (e.g., O-demethylation products).
- Cofactor Variability: Test with/without UDP-glucuronic acid to differentiate Phase II glucuronidation .
Case Study: NBOMe analogs show interspecies variation in CYP2D6-mediated demethylation; apply isoform-specific inhibitors (e.g., quinidine) to clarify pathways .
Advanced: How can researchers optimize stability studies for this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation:
- Acidic/alkaline hydrolysis: Incubate at 1 M HCl/NaOH (37°C, 24 hrs) and monitor degradation via UPLC-MS.
- Oxidative stress: Treat with 3% HO to identify peroxide-sensitive moieties (e.g., methoxy groups).
- Arrhenius Kinetics: Accelerate stability testing at 40–60°C to predict shelf-life. Use HPLC-ELSD for non-UV active degradants .
Advanced: What strategies resolve spectral contradictions in NMR data caused by substituent isomerism?
Methodological Answer:
- Dynamic NMR: Heat samples to 80°C in DMSO-d to coalesce split peaks from hindered rotation (e.g., isopropyl or methoxy groups).
- 2D-COSY/NOESY: Identify through-space couplings between aromatic protons and adjacent substituents.
- Isotopic Labeling: Synthesize -methoxy derivatives to assign overlapping signals .
Example: Methoxy groups at 2,6-positions on the phenyl ring cause distinct splitting patterns vs. 4-position substitution .
Advanced: How to assess this compound’s potential for cytochrome P450 inhibition?
Methodological Answer:
- Fluorogenic Assays: Use P450-Glo™ kits (e.g., CYP3A4, CYP2D6) with luciferin-IPA as substrate. Measure IC via luminescence inhibition.
- Reversibility Testing: Pre-incubate with NADPH to differentiate time-dependent (irreversible) vs. competitive inhibition.
- Molecular Dynamics Simulations: Predict binding to CYP2D6’s active site using Amber22. Focus on interactions with Asp301 and Phe483 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
